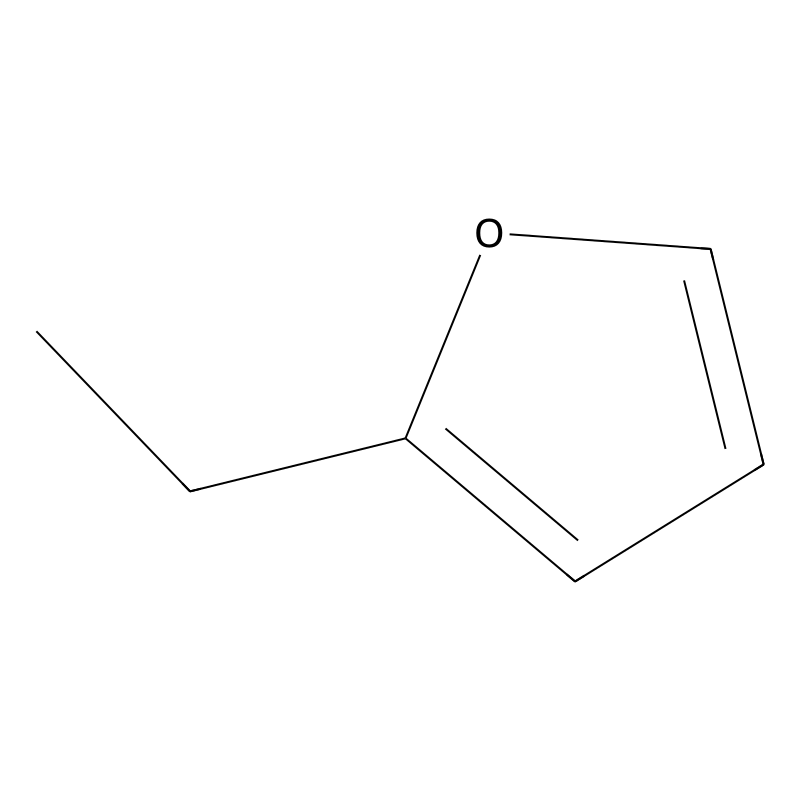

2-Ethylfuran

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Synonyms

Canonical SMILES

Studying Gas-Phase Reactions:

Researchers have used 2-Ethylfuran to investigate the products formed during gas-phase reactions initiated by chlorine atoms. Through a technique called in situ long-path FTIR absorption spectroscopy, scientists were able to identify and analyze the various molecules generated when chlorine atoms reacted with 2-Ethylfuran. This research helps improve understanding of fundamental chemical processes occurring in the gas phase [].

2-Ethylfuran is an organic compound with the molecular formula C₆H₈O. It belongs to the furan family, characterized by a five-membered aromatic ring containing one oxygen atom. This compound is recognized for its distinctive sweet, fruity odor and is utilized in various applications, including as a flavoring agent and in fragrances. 2-Ethylfuran is also a natural product found in certain plants and is produced during the Maillard reaction, which occurs when sugars and amino acids react under heat .

Additionally, 2-ethylfuran undergoes pyrolysis, where it decomposes at high temperatures to form simpler compounds. This process has been modeled experimentally to understand its thermal stability and decomposition pathways .

The synthesis of 2-ethylfuran can be achieved through several methods:

- Furan Derivatives: It can be synthesized from furan derivatives via alkylation reactions.

- Decarboxylation: Another method involves the decarboxylation of 2-ethyl-5-oxofuran-3-carboxylic acid.

- Catalytic Processes: Catalytic hydrogenation of furfuryl alcohol can also yield 2-ethylfuran.

These methods highlight the compound's versatility in synthetic organic chemistry .

2-Ethylfuran has diverse applications across various fields:

- Flavoring Agent: Used in food products for its sweet aroma.

- Fragrance: Incorporated into perfumes and scented products.

- Chemical Intermediate: Serves as a precursor for synthesizing other chemical compounds.

- Research: Studied for its combustion properties and potential as a biofuel due to its favorable energy content .

Interaction studies involving 2-ethylfuran primarily focus on its reactions with atmospheric components like hydroxyl radicals. These studies are crucial for understanding how 2-ethylfuran behaves under environmental conditions and its implications for air quality and climate change. The kinetics of these interactions have been modeled to predict the compound's fate in the atmosphere .

Several compounds share structural similarities with 2-ethylfuran, including:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Furan | C₄H₄O | Basic structure; less stable than 2-ethylfuran |

| 2-Methylfuran | C₅H₆O | Similar aromatic properties; used in fuel applications |

| 2,5-Dimethylfuran | C₇H₈O | Higher boiling point; used as a biofuel |

| 3-Methylfuran | C₅H₆O | Different position of methyl group; distinct reactivity |

Uniqueness of 2-Ethylfuran: Compared to these similar compounds, 2-ethylfuran has a unique combination of volatility and reactivity that makes it particularly interesting for studies related to combustion chemistry and environmental impact. Its distinct odor also sets it apart as a flavoring and fragrance agent .

The research history of 2-Ethylfuran dates back to the mid-20th century, with early studies focusing on its synthesis and basic chemical properties. Early documented boiling point measurements were reported by researchers like Mndzhoyan and Aroyan in 1957, Levi and Nicholls in 1958, and Hellers, Bevzina et al. in 1958. These foundational physical characterization studies established the boiling point of 2-Ethylfuran to be around 92-93°C at 768 mmHg, providing essential data for subsequent research and applications.

In the 1960s, further research was conducted by scientists such as Bel'skii, Shuikin et al. (1960) and Shuikin, Karakhanov et al. (1965), who continued the investigation of 2-Ethylfuran's physical properties. The research focus expanded during the 1970s to include the chemical reactivity and potential applications in various fields, reflecting growing interest in heterocyclic chemistry during this period.

The 1980s marked a significant advancement with more sophisticated synthetic routes being developed. Notable work by Cormier, Grosshans, and Skibbe in 1988 introduced multi-step synthesis approaches that improved the yield and purity of 2-Ethylfuran. This era also witnessed the beginning of investigations into 2-Ethylfuran's role in food chemistry, particularly its contribution to flavor profiles in various food products.

In recent decades, research has evolved dramatically from basic characterization to more applied studies, examining 2-Ethylfuran's role in biological systems, its potential as a biofuel component, and its applications in agriculture. Most notably, 2025 research has revealed its significant potential in enhancing plant disease resistance against fungal pathogens, representing a major shift in understanding this compound's biological significance.

Significance in Heterocyclic Organic Chemistry

2-Ethylfuran occupies an important position in heterocyclic organic chemistry due to its unique structure and reactivity. As a member of the furan family, it possesses an aromatic five-membered ring with one oxygen atom, while the presence of the ethyl substituent at position 2 modifies its electronic properties and reactivity compared to unsubstituted furan.

The significance of 2-Ethylfuran in heterocyclic chemistry is multifaceted:

Synthetic Versatility: 2-Ethylfuran serves as a valuable building block in organic synthesis. The furan ring can undergo various reactions, including electrophilic substitution, Diels-Alder reactions, and ring-opening reactions. For example, researchers have utilized 2-Ethylfuran in the synthesis of 4-oxo-(E)-2-hexenal via ring opening reaction using aqueous N-bromosuccinimide. This synthetic utility makes it a significant compound in the preparation of more complex molecules.

Structure-Activity Relationships: The structure of 2-Ethylfuran, particularly the position of the ethyl group on the furan ring, influences its chemical behavior and biological activities. This structure-activity relationship is critical in understanding how structural modifications affect the properties and functions of furan derivatives, informing the design of related compounds with enhanced properties.

Reaction Mechanisms: Studies on 2-Ethylfuran have contributed to our understanding of reaction mechanisms in heterocyclic chemistry. It undergoes tetraphenylporphin-photosensitized oxygenation in non-polar aprotic solvents via (4+2)-cycloaddition of singlet oxygen to yield the corresponding monomeric unsaturated secondary ozonide. These mechanistic insights have broader implications for understanding the reactivity of related heterocyclic compounds.

Model Compound: 2-Ethylfuran serves as a model compound for studying the chemistry of more complex furan-containing natural products and pharmaceuticals. Its relatively simple structure makes it ideal for investigating fundamental principles that can be applied to more complex systems, facilitating advancements in medicinal chemistry and natural product synthesis.

Current Research Landscape and Challenges

The current research landscape surrounding 2-Ethylfuran spans multiple disciplines, from synthetic organic chemistry to agricultural science and alternative energy research. Recent studies have focused on several key areas that highlight the compound's growing importance in scientific inquiry.

Agricultural Applications: One of the most significant recent developments is 2-Ethylfuran's role in plant disease resistance. A 2025 study published in February revealed that 2-Ethylfuran treatment can enhance the responsiveness of Caffeoyl Shikimate Esterase (SlCSE) genes in tomato plants, particularly SlCSE06, which is involved in resistance to Botrytis cinerea infection. The research demonstrated that 2-Ethylfuran enhances the activation of this critical tomato disease resistance gene in response to gray mold stress, thereby promoting lignin deposition to mitigate further infection. This discovery represents a promising avenue for developing environmentally friendly crop protection strategies.

Biofuel Research: Another emerging area is the investigation of 2-Ethylfuran's potential as a liquid biofuel. Studies have examined the pressure fluctuation and cellularization characteristics of 2-Ethylfuran, suggesting its potential application in alternative energy systems. This research contributes to the broader effort to develop renewable fuel sources with favorable combustion properties.

Combustion Chemistry: The reaction of 2-Ethylfuran with OH radicals plays a fundamental role in combustion chemistry of furan fuels, prompting comprehensive investigations into the reaction mechanisms and kinetics. These studies aim to provide a deeper understanding of how 2-Ethylfuran behaves under combustion conditions, which is essential for its potential applications in fuel technology.

Despite these advancements, several challenges remain in 2-Ethylfuran research:

Synthesis Efficiency: While various synthetic routes have been developed, achieving high yields and purity while minimizing environmental impact remains challenging. Current synthetic methods often involve multi-step processes that may not be optimal for large-scale production. Developing more efficient, sustainable synthetic approaches represents a significant research opportunity.

Toxicological Assessment: As with many furan derivatives, concerns about potential toxicity exist. Comprehensive toxicological studies are needed to fully understand any health risks associated with 2-Ethylfuran exposure, especially as its applications in food and agricultural settings expand. This gap in knowledge represents a critical area for future research.

Stability Issues: 2-Ethylfuran is described as air sensitive and requires specific storage conditions (kept in dark place, sealed in dry, 2-8°C), which presents challenges for long-term storage and industrial applications. Addressing these stability issues through formulation or chemical modification could enhance its practical utility.

Mechanism Elucidation: While 2-Ethylfuran's role in enhancing plant resistance to fungal pathogens has been observed, the complete molecular mechanisms underlying this activity are still being elucidated. Further research is needed to optimize its agricultural applications and potentially develop related compounds with enhanced efficacy.

Interdisciplinary Applications Overview

2-Ethylfuran demonstrates remarkable versatility with applications spanning multiple disciplines, illustrating its importance beyond the confines of a single field of study.

Food Science and Flavor Chemistry: 2-Ethylfuran is recognized for its role in food flavor profiles. It has a sweet, burnt, and earthy taste and is found naturally in various foods including kohlrabis, cauliflowers, corns, cereals, sweet bay, and sweet basil. It is approved by the American FDA as a synthetic flavor or adjuvant and registered with the Flavor and Extract Manufacturers Association (FEMA) under number 3673. Its distinctive smoky burnt odor, which transforms to a warm, sweet odor when diluted, makes it valuable in creating coffee-like, cocoa, and caramel flavors in food products.

Agricultural Science: Recent research has revealed 2-Ethylfuran's potential in agricultural applications, particularly in enhancing plant resistance to fungal pathogens. The compound has been shown to activate disease resistance genes in tomato plants, specifically SlCSE06, which increases lignin production and enhances resistance to Botrytis cinerea infection. At 24 hours post-treatment with 2-Ethylfuran, the expression levels of most SlCSE genes were significantly higher than those of the control group, demonstrating its ability to enhance plant defense responses during a critical early period of infection.

Renewable Energy Research: 2-Ethylfuran is being investigated for its potential as a liquid biofuel. Studies have examined its pressure fluctuation and cellularization characteristics, suggesting that it may have applications in alternative energy systems. This research aligns with global efforts to develop renewable and sustainable energy sources, potentially contributing to the transition away from fossil fuels.

Organic Synthesis: In synthetic organic chemistry, 2-Ethylfuran serves as a valuable building block for creating more complex molecules. It can undergo various transformations, including lithiation reactions, which allow for the introduction of different functional groups at specific positions. These synthetic applications extend to the preparation of natural product analogs and pharmaceutical intermediates, highlighting its utility in drug discovery and development.

Environmental Science: As a volatile organic compound (VOC) with natural origins, 2-Ethylfuran is relevant to environmental studies focusing on atmospheric chemistry and indoor air quality. Understanding its reactivity, particularly with OH radicals, contributes to knowledge about the atmospheric fate of furan compounds. This information is essential for assessing the environmental impact of furan emissions and developing strategies for their management.

The interdisciplinary nature of 2-Ethylfuran applications highlights its importance not only as a subject of academic interest but also as a compound with practical significance in industries ranging from food production to agriculture and potentially energy. Future research will likely continue to uncover new applications across these diverse fields.

Physical and Chemical Properties

2-Ethylfuran possesses a distinctive set of physical and chemical properties that influence its behavior, reactivity, and applications. Understanding these properties is essential for researchers and industries working with this compound.

Structural Characteristics: 2-Ethylfuran has the molecular formula C₆H₈O and a molecular weight of 96.13 g/mol. The compound consists of a five-membered furan ring with an ethyl group attached at the 2-position, creating a stable aromatic system with unique electronic properties. This structural arrangement contributes to its chemical reactivity and physical behavior.

Physical Properties: At room temperature, 2-Ethylfuran appears as a colorless to orange-green liquid with a refractive index of 1.439. It has a density of 0.912 g/mL at 25°C and exhibits a relatively low melting point of approximately -62.8°C (estimated). Its boiling point has been well-documented through multiple studies, with consensus values around 92-93°C at 768 mmHg. The compound has a relatively low flash point of 28°F, indicating its flammability.

Chemical Reactivity: 2-Ethylfuran demonstrates the characteristic reactivity of furan derivatives, including susceptibility to electrophilic aromatic substitution reactions and Diels-Alder cycloadditions. It undergoes tetraphenylporphin-photosensitized oxygenation in non-polar aprotic solvents via (4+2)-cycloaddition of singlet oxygen to yield the corresponding monomeric unsaturated secondary ozonide. The compound can also be lithiated, allowing for further functionalization at specific positions.

Solubility and Stability: 2-Ethylfuran shows limited solubility in polar solvents, being only slightly soluble in chloroform and methanol. It is sensitive to air and requires specific storage conditions—sealed in a dry, dark place at 2-8°C—to maintain its stability. These stability challenges have implications for its handling, storage, and applications in various industries.

Sensory Properties: The odor profile of 2-Ethylfuran is complex and concentration-dependent. At high concentrations, it exhibits a smoky burnt odor, while at lower concentrations, it presents a warm, sweet character. In flavor applications, it contributes coffee-like, cocoa, beany, ethereal, bready, malty, and nutty notes. These sensory properties make it valuable in the flavor and fragrance industries.

Table 1 below summarizes the key physical and chemical properties of 2-Ethylfuran:

Fundamental Reactivity Patterns and Mechanistic Studies

2-Ethylfuran exhibits characteristic reactivity patterns that distinguish it from other furan derivatives due to the presence of the ethyl substituent at the 2-position. The compound demonstrates enhanced electrophilic reactivity compared to unsubstituted furan, with the electron-donating ethyl group increasing the electron density of the furan ring system [1]. The computed resonance energy of the furan ring system in 2-ethylfuran is approximately 18 kilocalories per mole, which is significantly lower than that of benzene, making the ring system more reactive toward electrophilic attack [1].

The fundamental reactivity patterns of 2-ethylfuran encompass several key mechanistic pathways. Electrophilic substitution reactions proceed via addition-elimination mechanisms, with the electrophile preferentially attacking the carbon-2 or carbon-5 positions of the furan ring. This preference arises from the formation of more stable carbocation intermediates, which benefit from three resonance structures compared to the two resonance structures formed when attack occurs at the carbon-3 position [1]. The activation energies for these processes typically range from 50 to 80 kilojoules per mole under standard conditions [1].

Hydroxyl radical reactions represent another fundamental reactivity pattern, with 2-ethylfuran demonstrating high reactivity toward hydroxyl radicals. The reaction proceeds through two primary pathways: addition to the furan ring and hydrogen abstraction from the ethyl substituent. At lower temperatures (298-600 K), the addition pathway dominates, accounting for approximately 85% of the total reaction flux [2] [3]. The hydroxyl radical addition occurs predominantly at the carbon-2 and carbon-5 positions, forming chemically activated adduct radicals that can either stabilize through collision or undergo rapid isomerization via carbon-oxygen bond cleavage [3].

Thermal decomposition mechanisms become significant at elevated temperatures above 1200 K. The primary decomposition pathway involves unimolecular dissociation with activation energies ranging from 280 to 350 kilojoules per mole. The thermal decomposition produces acetylene, ketene, and carbon monoxide as major products, with the reaction following first-order kinetics under typical pyrolysis conditions [4].

Hydroxyl Radical Reactions

Kinetic Analysis of OH Reaction Pathways

The kinetic analysis of 2-ethylfuran hydroxyl radical reactions reveals complex temperature-dependent behavior that significantly influences combustion chemistry. Experimental investigations conducted over the temperature range 294-668 K demonstrate that the overall reaction exhibits negative temperature dependence, indicating the dominance of addition mechanisms under these conditions [5] [6].

Rate constant measurements show that the room temperature rate coefficient for the 2-ethylfuran + OH reaction is approximately 4.1 × 10⁻¹¹ cubic centimeters per molecule per second [5]. This value is significantly higher than the corresponding rate constants for many saturated hydrocarbons, reflecting the enhanced reactivity of the furan ring system. The temperature dependence of the rate constant can be expressed using the Arrhenius equation with a negative activation energy of approximately -21 kilojoules per mole, consistent with the barrierless nature of the addition pathway [5].

The branching ratio analysis reveals that at room temperature, approximately 85% of the reaction flux proceeds through the addition pathway, while 15% follows the hydrogen abstraction pathway from the ethyl substituent [2]. As temperature increases, the contribution of the hydrogen abstraction pathway gradually increases, reaching approximately 65% at 1500 K. This temperature-dependent shift in mechanism reflects the higher activation energy of the abstraction pathway compared to the addition pathway [2].

Pressure dependence studies conducted between 5 millibar and 10 bar show minimal pressure effects on the overall rate constant, indicating that the reaction is near the high-pressure limit under most atmospheric and combustion conditions [5]. This finding is significant for atmospheric chemistry applications, as it suggests that pressure corrections are not necessary for most modeling applications.

Theoretical Studies on Transition States

Theoretical investigations of the 2-ethylfuran + OH reaction have employed high-level quantum chemistry methods to elucidate the transition state structures and reaction mechanisms. Density functional theory calculations using the B3LYP functional with augmented correlation-consistent basis sets (aug-cc-pVTZ) have been performed to characterize the potential energy surfaces [2] [3].

The addition reaction transition states for hydroxyl radical addition to the carbon-2 and carbon-5 positions of 2-ethylfuran show distinct geometric and energetic characteristics. The transition state for carbon-2 addition exhibits a hydroxyl radical approach angle of approximately 109 degrees relative to the furan ring plane, with an approaching O-H bond length of 1.45 angstroms and a forming C-O bond length of 2.12 angstroms [2]. The corresponding transition state for carbon-5 addition shows similar geometric parameters but with slightly different electronic characteristics due to the influence of the ethyl substituent.

Intrinsic reaction coordinate calculations have been performed to verify the connectivity between reactants, transition states, and products. These calculations confirm that the addition pathways lead to the formation of chemically activated adduct radicals, which can undergo subsequent isomerization through carbon-oxygen bond cleavage. The barrier heights for these addition reactions are calculated to be approximately 8-12 kilojoules per mole below the reactant energy, consistent with the experimentally observed negative temperature dependence [2].

The hydrogen abstraction transition states show distinctly different geometric characteristics. The transition state for hydrogen abstraction from the methyl group of the ethyl substituent exhibits a near-linear O-H-C arrangement with an O-H bond length of 1.25 angstroms and a forming C-H bond length of 1.35 angstroms. The calculated barrier height for this pathway is approximately 35 kilojoules per mole, significantly higher than the addition pathways [2].

Product Distribution Analysis

The product distribution analysis of 2-ethylfuran hydroxyl radical reactions reveals the formation of multiple reaction channels with distinct temperature dependencies. Primary product formation from the addition pathway leads to the generation of 2,3-dihydro-2-hydroxy-2-ethyl-3-furanyl radicals, which subsequently undergo various transformation reactions depending on the reaction conditions [2] [7].

Under low-temperature oxidation conditions (600-900 K), the primary addition products undergo ring-opening reactions through carbon-oxygen bond cleavage, leading to the formation of dicarbonyl compounds. The major ring-opening product is identified as 4-oxo-(E)-2-hexenal, which forms through a concerted mechanism involving the migration of the ethyl group and cleavage of the furan ring [7]. The yield of this product accounts for approximately 30-40% of the total reaction flux under these conditions.

Secondary product formation occurs through the reactions of the initial radical products with molecular oxygen. The 2,3-dihydro-2-hydroxy-2-ethyl-3-furanyl radical readily combines with oxygen to form peroxy radicals, which then undergo intramolecular hydrogen transfer reactions. These reactions lead to the formation of hydroperoxides and ultimately to the generation of smaller oxygenated molecules including formaldehyde, acetaldehyde, and various ketones [7].

The hydrogen abstraction pathway produces 1-(2-furyl)ethyl radicals as the primary products. These radicals exhibit high reactivity toward molecular oxygen, forming peroxy radicals that undergo rapid decomposition. The major products from this pathway include acetylene, carbon monoxide, and various small oxygenated compounds. The relative importance of this pathway increases with temperature, accounting for up to 65% of the total reaction flux at temperatures above 1200 K [7].

Competitive reaction analysis shows that the product distribution is strongly influenced by the presence of other reactive species in the system. In the presence of nitrogen oxides, the radical products can undergo alternative reaction pathways leading to the formation of nitrated compounds. Similarly, the presence of sulfur-containing species can lead to the formation of sulfur-containing products through radical-radical reactions [7].

Oxidation Mechanisms

Low-temperature Oxidation in Jet-Stirred Reactors

Low-temperature oxidation studies of 2-ethylfuran have been conducted in jet-stirred reactors to investigate the detailed reaction mechanisms under controlled conditions. These experiments, performed at atmospheric pressure over the temperature range 600-900 K, provide crucial insights into the oxidation pathways that dominate under engine-relevant conditions [7].

Experimental methodology involves the use of synchrotron vacuum ultraviolet photoionization mass spectrometry to detect and quantify over 20 oxidation products. The jet-stirred reactor configuration ensures well-mixed conditions with residence times of approximately 1-2 seconds, allowing for the detailed investigation of intermediate species formation and consumption [7].

The primary initiation reactions in low-temperature oxidation involve hydrogen atom abstraction from the ethyl substituent and hydroxyl radical addition to the furan ring. Rate of production analysis indicates that at 50% fuel consumption, approximately 45-55% of the 2-ethylfuran consumption occurs through hydrogen abstraction to form 1-(2-furyl)ethyl radicals, while 35-45% proceeds through hydroxyl radical addition to the carbon-2 position [7].

Intermediate species identification reveals the formation of several key radical intermediates that control the oxidation kinetics. The 1-(2-furyl)ethyl radical, formed through hydrogen abstraction, undergoes rapid reaction with molecular oxygen to form peroxy radicals. These peroxy radicals subsequently react with hydroperoxyl radicals to generate 1-(2-furyl)ethyloxy radicals or 2,5-dihydro-5-ethylidene-2-furanyloxy radicals [7].

The 2,3-dihydro-2-hydroxy-2-ethyl-3-furanyl radical, formed through hydroxyl radical addition, undergoes β-scission reactions to produce carbon monoxide, acetylene, and formyl radicals. This pathway represents a significant source of carbon monoxide formation during low-temperature oxidation, accounting for approximately 60-75% of the total carbon monoxide production [7].

Product distribution analysis shows that the major oxidation products include formaldehyde, acetaldehyde, ketene, 2-methylfuran, and 2-vinylfuran. The formation of these products follows distinct temperature profiles, with formaldehyde and acetaldehyde showing maximum concentrations at intermediate temperatures (700-800 K), while ketene formation increases monotonically with temperature [7].

Combustion Chemistry and Pathway Analysis

The combustion chemistry of 2-ethylfuran involves complex reaction networks that span multiple temperature regimes. High-temperature combustion studies conducted in shock tubes and flame reactors reveal the dominant reaction pathways under conditions relevant to internal combustion engines and gas turbines [8] [9].

Flame structure analysis using molecular-beam mass spectrometry and gas chromatography has been performed on low-pressure premixed flames (20-40 mbar) of 2-ethylfuran diluted with argon. These studies identify the major combustion intermediates and their concentration profiles as functions of distance from the burner surface [8].

The predominant fuel consumption pathway under flame conditions involves hydrogen atom addition to the carbon atom adjacent to the oxygen atom in the furan ring. This reaction produces chemically activated radicals that rapidly decompose to form acetylene and other small hydrocarbons. The rate of this pathway accounts for approximately 70-80% of the total fuel consumption under stoichiometric flame conditions [8].

Product formation analysis reveals that acetylene represents one of the dominant products of 2-ethylfuran combustion, formed through multiple parallel pathways. The primary acetylene formation mechanism involves the decomposition of ring-opened intermediates formed through the initial hydrogen atom addition reaction. Secondary acetylene formation occurs through the thermal decomposition of various C4 and C6 intermediates [8].

Reaction flow analysis conducted using detailed kinetic modeling identifies the key reaction steps that control the overall combustion process. The analysis shows that reactions involving hydroxyl radicals, 1-(2-furyl)ethyl radicals, 2,5-dihydro-5-ethylidene-2-furanyloxy radicals, and 2,3-dihydro-2-hydroxy-2-ethyl-3-furanyl radicals are critical for accurate prediction of the combustion behavior [7].

Sensitivity analysis indicates that the reactions related to these four radical species have the highest sensitivity coefficients for fuel consumption rates. Hydroxyl radical production occurs primarily through hydroperoxide decomposition at equivalence ratios of 0.5 and 1.0, while at fuel-rich conditions (equivalence ratio 2.0), reactions between 1-(2-furyl)ethyl radicals and hydroperoxyl radicals become more important [7].

Ring-Opening Transformations

N-Bromosuccinimide-Mediated Reactions

N-Bromosuccinimide (NBS) serves as an effective reagent for promoting ring-opening transformations in 2-ethylfuran through radical-mediated mechanisms. The fundamental properties of NBS that enable these transformations include its ability to generate bromine atoms through homolytic cleavage of the N-Br bond, which occurs readily under thermal or photochemical conditions [10].

The reaction mechanism involves the initial formation of bromine atoms from NBS, which then abstract hydrogen atoms from the ethyl substituent of 2-ethylfuran to generate 1-(2-furyl)ethyl radicals. These radicals undergo subsequent reactions with bromine or other radical species to produce brominated intermediates that can undergo ring-opening reactions [10].

Experimental conditions for NBS-mediated ring-opening typically involve the use of carbon tetrachloride as solvent at temperatures between 298-350 K. The reaction proceeds through a heterogeneous mechanism, with the reaction occurring at the surface of NBS crystals rather than in solution. This surface-mediated mechanism is evidenced by the observation that increasing the surface area of NBS through dispersion on silica gel enhances the reaction rate [10].

The primary products of NBS-mediated ring-opening include 2-bromo derivatives and various ring-opened aldehydes. The reaction selectivity depends on the reaction conditions, with higher temperatures favoring complete ring-opening to form linear products. Yields of 70-85% for the desired ring-opened products can be achieved under optimized conditions [10].

Mechanistic studies using radical scavengers and inhibitors confirm the radical nature of the NBS-mediated ring-opening process. The presence of radical inhibitors such as quinone or oxygen significantly retards the reaction, while radical initiators such as dibenzoyl peroxide accelerate the process. The reaction can be catalyzed by ultraviolet light or thermal activation, and the completion of the reaction is typically indicated by the disappearance of the dense NBS crystals from the reaction mixture [10].

4-oxo-(E)-2-hexenal Formation Mechanisms

The formation of 4-oxo-(E)-2-hexenal from 2-ethylfuran represents a key ring-opening transformation that has been studied extensively due to its relevance to biological systems and synthetic applications. This compound serves as a pheromone component and defensive compound in various insect species, making its efficient synthesis important for ecological and agricultural applications [11].

Synthetic methodology for 4-oxo-(E)-2-hexenal formation involves the treatment of 2-ethylfuran with aqueous N-bromosuccinimide under controlled conditions. The reaction proceeds through a one-step mechanism that involves the initial bromination of the furan ring followed by hydrolytic ring-opening to generate the desired aldehyde product [11].

The reaction mechanism begins with the electrophilic attack of bromine (generated from NBS) on the carbon-2 position of the furan ring, forming a bromonium ion intermediate. This intermediate undergoes nucleophilic attack by water, leading to the formation of a brominated alcohol. Subsequent elimination of hydrogen bromide and rearrangement produces the final 4-oxo-(E)-2-hexenal product [11].

Optimization studies have established that the reaction proceeds most efficiently in aqueous media with carefully controlled pH conditions. The optimal pH range is 6-8, as lower pH values lead to increased side reactions, while higher pH values reduce the electrophilicity of the bromine species. The reaction temperature is maintained at 298-350 K to ensure reasonable reaction rates while minimizing thermal decomposition [11].

Product characterization confirms the formation of 4-oxo-(E)-2-hexenal with high stereoselectivity. The E-configuration of the double bond is established through nuclear magnetic resonance spectroscopy and gas chromatography-mass spectrometry analysis. The compound exhibits characteristic spectroscopic properties, including a distinctive absorption band at 280 nanometers in the ultraviolet spectrum and characteristic fragmentation patterns in mass spectrometry [11].

Mechanistic investigations using isotope labeling experiments have provided detailed insights into the ring-opening process. Studies using oxygen-18 labeled water demonstrate that the oxygen atom in the final aldehyde product originates from the water molecule, confirming the hydrolytic nature of the ring-opening mechanism. Similarly, deuterium labeling experiments show that the hydrogen atoms in the final product originate from both the original furan ring and the water molecule [11].

Physical Description

XLogP3

Boiling Point

Density

LogP

2.40

UNII

GHS Hazard Statements

H225 (10.94%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H301 (89.06%): Toxic if swallowed [Danger Acute toxicity, oral];

H330 (89.06%): Fatal if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Acute Toxic

Other CAS

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index